molecular formula C14H13N3O3S B5494004 N-(1-phenylethyl)-2,1,3-benzoxadiazole-4-sulfonamide

N-(1-phenylethyl)-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B5494004
M. Wt: 303.34 g/mol
InChI Key: ORCLZIKNWGVNCW-UHFFFAOYSA-N
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Description

N-(1-phenylethyl)-2,1,3-benzoxadiazole-4-sulfonamide is an organic compound that belongs to the class of benzoxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenylethyl)-2,1,3-benzoxadiazole-4-sulfonamide typically involves the reaction of 2,1,3-benzoxadiazole-4-sulfonyl chloride with ®-(+)-1-phenylethylamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-phenylethyl)-2,1,3-benzoxadiazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonamide group.

Scientific Research Applications

N-(1-phenylethyl)-2,1,3-benzoxadiazole-4-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-phenylethyl)-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific kinases or interact with DNA, leading to changes in cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-phenylethyl)-2,1,3-benzoxadiazole-4-sulfonamide is unique due to its benzoxadiazole core, which imparts specific electronic and steric properties. This uniqueness makes it valuable for applications requiring specific interactions with biological targets or materials with particular electronic properties.

Properties

IUPAC Name

N-(1-phenylethyl)-2,1,3-benzoxadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S/c1-10(11-6-3-2-4-7-11)17-21(18,19)13-9-5-8-12-14(13)16-20-15-12/h2-10,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORCLZIKNWGVNCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=CC3=NON=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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